

Benchmarking GSK932121: A Comparative Analysis Against Current Antimalarial Therapies

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Compound of Interest		
Compound Name:	GSK932121	
Cat. No.:	B1672405	Get Quote

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This guide provides a comprehensive benchmark analysis of the investigational antimalarial compound **GSK932121** against current standard-of-care antimalarial drugs. Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer an objective comparison of efficacy, mechanism of action, and safety profiles.

Executive Summary

GSK932121 is a potent, next-generation antimalarial agent that targets the Plasmodium falciparum mitochondrial electron transport chain (mETC). Specifically, it inhibits the cytochrome bc1 complex (Complex III) at the ubiquinone-reduction (Qi) site. While demonstrating significant preclinical efficacy against both drug-sensitive and drug-resistant strains of P. falciparum, its clinical development was halted due to off-target toxicity in mammalian cells. This guide presents available data for **GSK932121** alongside key comparators: the artemisinin-based combination therapy (ACT) artemether-lumefantrine, and atovaquone, another cytochrome bc1 inhibitor.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the available quantitative data for **GSK932121** and its comparators.



Table 1: In Vitro Antiplasmodial Activity (IC50/EC50, nM)

Compound/Drug	P. falciparum Strain	IC50/EC50 (nM)	Reference
GSK932121	3D7 (chloroquine- sensitive) 0.6		[1]
Dd2 (multidrug- resistant)	0.8	[1]	
K1 (chloroquine- resistant)	1.0		_
Artemether	3D7	1.6 - 3.2	[2]
Lumefantrine	3D7	1.4 - 3.4	[2]
Atovaquone	Chloroquine- susceptible isolates	0.889	[3]
Chloroquine-resistant isolates	0.906	[3]	
Multidrug-resistant FCM 29 clone	1.76	[3]	_

Table 2: In Vivo Efficacy in Murine Models

Compound/ Drug	Mouse Model	Plasmodiu m Species	Efficacy Metric	Result	Reference
GSK932121	Humanized mouse model	P. falciparum	Parasite reduction	Significant reduction	
Chloroquine	CD1 mice	P. berghei ANKA	ED50	1.5 - 1.8 mg/kg	[4]

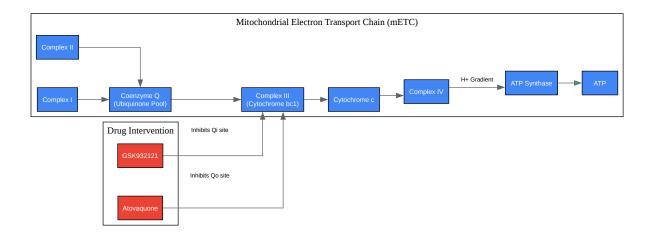
Note: Specific ED50/ED90 values for **GSK932121** were not available in the reviewed literature, though significant in vivo activity has been reported.



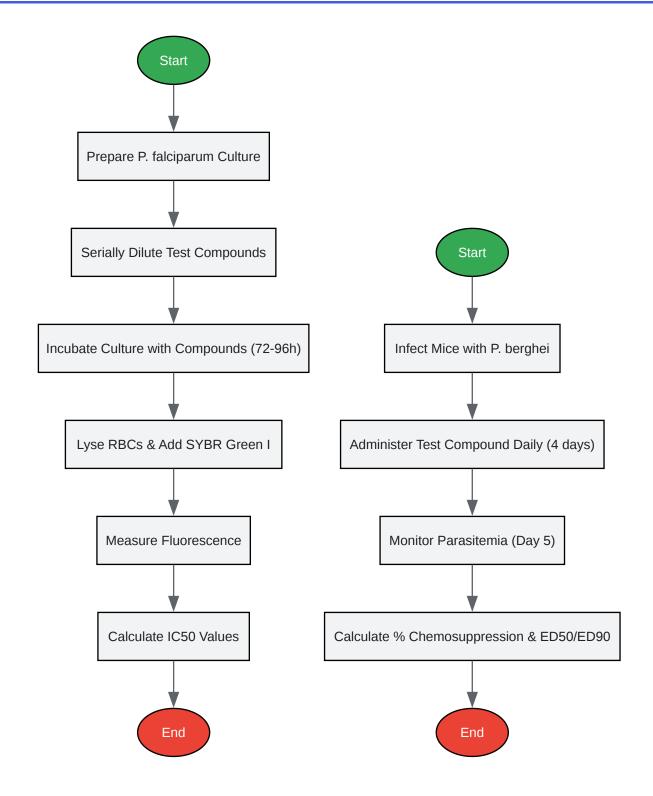
Mechanism of Action

GSK932121 and atovaquone both target the cytochrome bc1 complex of the parasite's mitochondrial electron transport chain, a critical pathway for pyrimidine biosynthesis and ATP production.[5][6] Artemether, an artemisinin derivative, has a different mechanism of action, which involves the generation of reactive oxygen species that damage parasite proteins. Lumefantrine is thought to interfere with heme detoxification in the parasite's food vacuole.









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